XRK3F2, chemically known as 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride, is a small molecule inhibitor that specifically targets the ZZ domain of the protein p62 (sequestosome-1). [, , , , ]. p62 is a multifunctional protein involved in various cellular processes, including autophagy, signal transduction, and cell death []. XRK3F2 acts by disrupting the interaction of the p62-ZZ domain with other proteins, thus modulating downstream signaling pathways [, , , , ]. This compound is primarily utilized in scientific research to investigate the role of the p62-ZZ domain in various biological processes, particularly in the context of multiple myeloma and other diseases. [, , , , ]
XRK3F2 is classified as a small molecule inhibitor, specifically targeting the ZZ domain of p62. The compound has been developed and studied for its ability to inhibit autophagy-related processes, making it significant in cancer biology where autophagy can contribute to tumor survival and resistance to therapy. The compound's chemical identity is represented by its CAS number, 2375193-43-2, and it is available from various suppliers for research purposes .
The synthesis of XRK3F2 involves several chemical reactions that typically include the formation of specific functional groups necessary for its biological activity. The detailed synthetic route is often proprietary, but general methodologies may include:
Technical details regarding the exact steps can be found in patent literature, which outlines specific conditions for achieving high yields of pure XRK3F2 .
Data regarding its molecular weight, melting point, and solubility characteristics are essential for understanding its behavior in biological systems. For instance, XRK3F2's molecular formula contributes to insights into its reactivity and interaction with biological targets .
XRK3F2 participates in several biochemical interactions, primarily focusing on inhibiting autophagy-related signaling pathways. Key reactions include:
These reactions underscore the compound's potential as a therapeutic agent by disrupting pro-survival signals in cancer cells.
The mechanism of action for XRK3F2 involves several steps:
Data from studies indicate that this mechanism can effectively reverse epigenetic repression caused by multiple myeloma, enhancing differentiation signals crucial for bone health .
XRK3F2 exhibits several notable physical properties:
Chemical properties include stability under various conditions (pH, temperature), reactivity with other compounds, and potential degradation pathways. These characteristics are crucial for determining storage conditions and formulation strategies for experimental use .
XRK3F2 has significant applications in scientific research, particularly within oncology:
The ZZ domain of sequestosome 1 (p62) is a zinc finger module spanning residues 120-171 that functions as a critical recognition site for destabilizing N-terminal (Nt) residues, particularly N-terminal arginine (Nt-R), in protein substrates targeted for degradation. Structural analyses reveal this domain folds into a twisted β-sheet structure stabilized by two zinc ions coordinated by conserved cysteine and histidine residues (C141, C144, H160, C163) [1] [6]. The domain features a highly electronegative groove formed by aspartate residues (D129, D147, D149) and asparagine (N132) that specifically accommodates the positively charged guanidinium moiety of Nt-R substrates through an extensive network of salt bridges and hydrogen bonds [1].
High-resolution crystallography of the p62-ZZ domain complexed with the arginylated substrate Arg-Glu (RE) demonstrates precise molecular recognition mechanisms. The α-amino group of Arg1 forms salt bridges with D129 and D149, while its backbone carbonyl hydrogen-bonds with the backbone amide of I127. Glu2 further stabilizes the interaction through electrostatic contacts with R139 and hydrogen bonding with D147 [1] [9]. Mutational studies confirm the essential nature of these residues: substitution of D129, D147, or D149 with lysine abolishes binding to arginylated substrates like R-nsP4 and R-BiP, while mutation of R139 substantially weakens interaction [1].
Table 1: Key Structural Elements of p62-ZZ Domain and Their Functional Roles
Structural Element | Residues | Binding Function | Consequence of Mutation |
---|---|---|---|
Acidic Binding Groove | D129, D147, D149 | Coordinates Nt-R guanidinium group | Loss of Nt-R substrate binding (e.g., R-nsP4, R-BiP) |
Zinc Coordination Site | C141, C144, H160, C163 | Structural integrity of ZZ fold | Domain destabilization |
Electrostatic Residue | R139 | Stabilizes acidic residue at position 2 (e.g., Glu2) | Reduced binding affinity (Kd increases from 5.6 μM to ~14 μM) |
Polar Residue | N132 | Hydrogen bonding with Arg1 | Reduced binding affinity |
Binding selectivity studies using nuclear magnetic resonance (NMR) and microscale thermophoresis (MST) demonstrate stringent requirements for substrate recognition. The p62-ZZ domain binds the REEE peptide with high affinity (Kd = 5.6 μM), but acetylation of the Nt-R terminus (Ac-REEE) completely abolishes binding, confirming the necessity of a free α-amino group. Substitution of Arg1 with alanine (AEEE) similarly eliminates interaction, while replacement of Glu2 with alanine (RAEE) reduces affinity approximately 3-fold (Kd = 14 μM) [1] [6]. This distinct binding mechanism differentiates p62-ZZ from other Nt-R receptors like the UBR-box, which prefers hydrophobic residues at position 2, highlighting its specialized role in substrate sorting toward autophagic degradation rather than proteasomal pathways [1].
Beyond Nt-R recognition, the ZZ domain serves as a hub for protein-protein interactions critical in disease pathogenesis. It mediates binding to receptor-interacting protein 1 (RIP1) and tumor necrosis factor receptor-associated factor 6 (TRAF6), thereby activating nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling cascades that promote cell survival, inflammation, and osteoclastogenesis [3] [5]. In multiple myeloma, these pathways become hijacked to support tumor growth and bone destruction. Small molecules like XRK3F2 target this electronegative groove, competitively inhibiting both Nt-R substrate binding and protein-protein interactions [2] [7].
Multiple myeloma pathogenesis is inextricably linked to dysregulation of the bone marrow microenvironment, where p62 serves as a critical signaling nexus. Plasma cells in multiple myeloma secrete massive quantities of immunoglobulins, generating proteotoxic stress relieved primarily through the N-end rule pathway. This proteolytic system targets N-arginylated proteins like heat shock protein family A member 5 (HSPA5/BiP) for degradation via the proteasome [2] [7]. Proteasome inhibitors (e.g., bortezomib) disrupt this clearance, triggering compensatory accumulation of p62, which redirects ubiquitinated protein aggregates toward autophagic degradation via direct binding of its ZZ domain to arginylated substrates [2]. Consequently, p62 becomes a molecular linchpin enabling myeloma cell survival under therapeutic stress.
The tumor-promoting functions of p62 extend beyond autophagy scaffolding. In bone marrow stromal cells (BMSCs), p62-ZZ domain-dependent signaling complexes drive multiple myeloma progression and bone destruction through several interconnected mechanisms:
Table 2: p62-ZZ Domain Functions in Multiple Myeloma Microenvironment
Cell Type | p62-ZZ Dependent Process | Functional Consequence | Therapeutic Impact of XRK3F2 |
---|---|---|---|
Myeloma Cells | Aggresome formation & autophagy of proteasome inhibitor-stressed proteins | Bortezomib resistance | Synergistic cytotoxicity with bortezomib |
Bone Marrow Stromal Cells | NF-κB activation (RIP1/TRAF6) | Pro-survival cytokine (IL-6) secretion; VCAM1 expression | Reduced stromal protection of myeloma; decreased IL-6 |
Pre-osteoblasts | GFI1-mediated epigenetic repression of Runx2 | Osteoblast differentiation suppression | GFI1 downregulation; restored H3K9ac at Runx2 promoter |
Osteoclast Precursors | RANKL signaling potentiation | Enhanced osteoclast formation & bone resorption | Direct inhibition of osteoclastogenesis |
XRK3F2, a selective small-molecule ligand of the p62-ZZ domain, disrupts these tumor-promoting circuits. In co-culture models, XRK3F2 prevents myeloma-induced GFI1 upregulation in BMSCs, reducing its occupancy at the Runx2 promoter by 60-70% and restoring permissive histone marks [8]. Critically, this rescues osteogenic differentiation and mineralization capacity in patient-derived BMSCs long after myeloma cell removal. Simultaneously, XRK3F2 cooperates with bortezomib to induce synthetic lethality in myeloma cells by blocking both arms of the bimodal N-end rule pathway—proteasomal degradation and ZZ-mediated autophagy—forcing catastrophic protein aggregate accumulation [2] [7].
Several pharmacologic strategies have emerged to target the p62-ZZ domain, each exhibiting distinct mechanisms and therapeutic profiles. XRK3F2 represents the most extensively characterized inhibitor, with preclinical validation across multiple myeloma models.
XRK3F2 binds the ZZ domain’s electronegative groove, competitively inhibiting both Nt-R substrate engagement (e.g., arginylated proteins) and protein-protein interactions (e.g., RIP1, TRAF6) [2] [7]. Its primary therapeutic effects include:
Dusquetide (a.k.a. SGX942), an innate defense regulator peptide, adopts a β-hairpin structure that engages the p62-ZZ domain through hydrophobic contacts and electrostatic interactions (PDB ID: 7R1O) [9]. Although structurally distinct from XRK3F2, dusquetide similarly binds within the acidic groove, modulating downstream signaling. Unlike XRK3F2, dusquetide enhances p38 phosphorylation and CCAAT enhancer binding protein beta expression without activating autophagy, suggesting immunomodulatory rather than cytotoxic mechanisms [9]. Its effects in hematologic malignancies remain unexplored.
P62XIE3 and CMPD3 represent earlier-generation ZZ domain inhibitors. Both compounds disrupt TNFα-induced RIP1-ZZ interactions, suppressing NF-κB activation and cytokine production in stromal cells [5]. P62XIE3 demonstrated significant anti-myeloma activity in vitro and inhibited osteoclast formation but has not advanced to in vivo combination studies with proteasome inhibitors [5].
Table 3: Comparative Profiles of Selected p62-ZZ Domain Inhibitors
Inhibitor | Chemical Class | Binding Site | Key Functional Effects | Validated Disease Models |
---|---|---|---|---|
XRK3F2 | Small molecule | Acidic groove (competitive with Nt-R) | Autophagy modulation; RIP1 complex disruption; NF-κB inhibition; osteoblast differentiation rescue | Multiple myeloma (in vitro & in vivo); bone metastasis |
Dusquetide | 5-amino acid peptide | Acidic groove (hydrophobic/electrostatic) | Enhanced p38 phosphorylation; CEBPβ upregulation; innate immune modulation | Preclinical infection/inflammation models |
P62XIE3 | Small molecule | ZZ domain (RIP1 interface) | NF-κB suppression; osteoclast inhibition; myeloma cell growth suppression | Multiple myeloma (in vitro) |
CMPD3 | Small molecule | Undisclosed | NF-κB suppression; proliferation inhibition | Multiple myeloma (in vitro) |
XRK3F2 exhibits the broadest therapeutic profile among ZZ inhibitors due to its dual targeting of autophagy and signaling hubs. While dusquetide modulates immunity through p62, and P62XIE3/CMPD3 primarily disrupt NF-κB, XRK3F2 uniquely coordinates three anti-tumor actions: direct myeloma cell killing via apoptosis/necroptosis induction, disruption of pro-survival stromal signaling, and reversal of osteoblast suppression. This multifaceted activity underpins its superior efficacy in preclinical myeloma models when combined with bortezomib, reducing tumor burden and osteolysis more effectively than either agent alone [2] [7]. Nevertheless, structural diversification among ZZ inhibitors provides opportunities for context-specific applications. Dusquetide’s immunomodulatory actions may benefit inflammation-driven malignancies, while P62XIE3 analogues could be optimized for enhanced pharmacokinetics. The expanding chemical toolbox for p62-ZZ highlights its viability as a target for disrupting microenvironmental adaptation in cancer.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1